molecular formula C14H10ClFN2O2S2 B2673500 3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899750-28-8

3-((4-chlorobenzyl)thio)-7-fluoro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2673500
CAS RN: 899750-28-8
M. Wt: 356.81
InChI Key: RTXZRUDJCMDZFJ-UHFFFAOYSA-N
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Description

1,2,4-Benzothiadiazine-1,1-dioxide is a novel scaffold that has been the subject of various pharmacological studies . The biological activities of this scaffold include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide compounds often involves the use of various functional groups attached to the ring . For example, in 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds and screened these compounds as an aldose reductase inhibitor .


Molecular Structure Analysis

The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide compounds can vary depending on the functional groups attached to the ring . The group at the 7 and 8 positions of the ring can give active compounds .


Chemical Reactions Analysis

1,2,4-Benzothiadiazine-1,1-dioxide compounds can participate in various chemical reactions, depending on the functional groups attached to the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-benzothiadiazine-1,1-dioxide compounds can vary depending on their specific structure and the functional groups attached to the ring .

Mechanism of Action

The mechanism of action of 1,2,4-benzothiadiazine-1,1-dioxide compounds can vary depending on their specific structure and the functional groups attached to the ring . They have been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .

Safety and Hazards

The safety and hazards associated with 1,2,4-benzothiadiazine-1,1-dioxide compounds can vary depending on their specific structure and the functional groups attached to the ring .

Future Directions

The future directions of research on 1,2,4-benzothiadiazine-1,1-dioxide compounds could involve the development of new synthetic methods and the exploration of their various biological activities .

properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-fluoro-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZRUDJCMDZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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